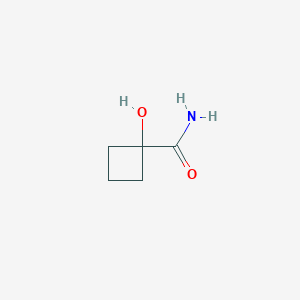

1-Hydroxycyclobutane-1-carboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-hydroxycyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRHDKDHDLUODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Hydroxycyclobutane 1 Carboxamide and Analogues

Cyclization-Based Strategies for Strained Cyclobutane (B1203170) Ring Formation

The inherent ring strain of cyclobutanes makes their synthesis a notable challenge in organic chemistry. baranlab.org However, this strain also renders them valuable intermediates for further synthetic transformations. baranlab.orgnih.gov Cyclization strategies are the cornerstone of cyclobutane synthesis, with [2+2] cycloadditions being a prominent method. baranlab.orgacs.org

Intermolecular [2+2] cycloadditions involve the reaction of two separate alkene components to form a cyclobutane ring. acs.org These reactions can be initiated by various means, including transition metal catalysis, photochemical irradiation, and thermal conditions.

Transition metal catalysis provides a powerful tool for [2+2] cycloaddition reactions, offering control over selectivity and reaction conditions. nih.govresearchgate.net Cobalt-catalyzed reactions, in particular, have emerged as an effective method for the synthesis of cyclobutene (B1205218) and cyclobutane derivatives. nih.govscispace.comresearchgate.net These reactions often proceed through the formation of a metallacyclopentene intermediate, followed by reductive elimination to yield the cyclobutane product. researchgate.netresearchgate.net The choice of ligands and the electronic nature of the substrates can significantly influence the reaction pathway and chemoselectivity. organic-chemistry.org For instance, the use of specific phosphine (B1218219) ligands with a cobalt catalyst can direct the reaction towards a [2+2] cycloaddition over a competing Alder-ene reaction. organic-chemistry.org

A variety of transition metals, including nickel, gold, and rhodium, have also been successfully employed in catalyzing [2+2] cycloadditions between different types of alkenes and alkynes. researchgate.netresearchgate.net Gold(I) catalysts, for example, have been used in the intermolecular [2+2] cycloaddition of alkynes with alkenes. nih.govacs.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cobalt(I)/diphosphine | Alkyne and Allene | 3-Alkylidenecyclobutene | High regioselectivity. | researchgate.net |

| (dppf)CoCl₂/TMA | 1,3-Enynes and Ethylene (B1197577) | Functionalized Cyclobutanes | Proceeds via a [2+2]-cycloaddition followed by hydrovinylation. | scispace.com |

| CoBr₂(dppp) | Cyclic Alkenes and Internal Alkynes | Cyclobutene Derivatives | Chemoselectivity influenced by ligand bite angle and alkyne electronics. | organic-chemistry.org |

| Josiphos digold(I) | Terminal Alkynes and Alkenes | Enantiomerically enriched Cyclobutenes | First general enantioselective synthesis of this type. | acs.org |

Photochemical [2+2] cycloaddition is a classic and widely used method for constructing cyclobutane rings. acs.orgharvard.edu This reaction involves the excitation of an alkene to its excited state, which then reacts with a ground-state alkene to form the cyclobutane ring. nih.gov The reaction can be initiated by direct UV irradiation or through the use of a photosensitizer. acs.orgchinesechemsoc.org Visible-light-induced photocatalysis has also gained prominence, offering a milder alternative to UV light. chinesechemsoc.orgnih.gov

These reactions can be highly regio- and stereoselective, with the outcome often dictated by the nature of the substituents on the alkenes. acs.org For instance, the head-to-head or head-to-tail dimerization of olefins can be controlled by the electronic properties of the substituents. harvard.edu The formation of cyclobutane derivatives from aryl terminal olefins, however, can be challenging due to their high redox potential and excited-state energies. chinesechemsoc.org

| Reaction Type | Substrates | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Photodimerization | Identical Olefins | Sunlight or UV irradiation | Historically the first type of [2+2] photocycloaddition discovered. | acs.org |

| Visible-Light Catalyzed [2+2] Cycloaddition | Aryl Terminal Olefins | Ir(ppy)₃ photocatalyst, visible light | Overcomes high redox potential of substrates through aggregation. | chinesechemsoc.org |

| Intramolecular Crossed [2+2] Photocycloaddition | Dienones | Iridium(III) catalyst, visible light | Forms bridged cyclobutanes with high regioselectivity. | nih.gov |

| Solid-State [2+2] Photocycloaddition | Coordination Polymers with Olefin Ligands | UV irradiation | High regioselectivity and stereoselectivity. | acs.orgrsc.org |

Thermal [2+2] cycloadditions typically occur between electron-rich and electron-deficient alkenes. unirioja.esnih.gov These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate. unirioja.esmdpi.com The formation and stability of this intermediate are crucial for the success of the reaction. The use of polar solvents can facilitate the reaction by stabilizing the zwitterionic species. unirioja.esnih.gov

A notable example is the reaction of ketene (B1206846) acetals with electron-poor alkenes, which proceeds via a Michael-type addition to form a zwitterion that subsequently cyclizes to the cyclobutane. unirioja.es This methodology has been applied to the synthesis of cyclobutane amino acid derivatives. unirioja.es

Intramolecular cyclization offers a powerful strategy for the synthesis of bicyclic and polycyclic systems containing a cyclobutane ring. wikipedia.org By tethering the two reacting alkene moieties within the same molecule, the entropic cost of bringing them together is reduced, often leading to higher reaction rates compared to their intermolecular counterparts. wikipedia.org

Intramolecular [2+2] photocycloadditions have been widely used to construct complex molecular architectures. acs.orgwikipedia.org The length and nature of the tether play a crucial role in determining the feasibility and stereochemical outcome of the cyclization. harvard.eduwikipedia.org Furthermore, intramolecular thermal cyclizations of dienes have also been reported. acs.org Another approach involves the fluoride-induced intramolecular displacement of a leaving group by an allylsilane to form a methylenecyclobutane. beilstein-journals.org

The synthesis of cyclobutane-containing amino acids is of significant interest due to their potential applications in medicinal chemistry and peptidomimetics. nih.govunirioja.es One approach involves the thermal [2+2] cycloaddition of 2-acylaminoacrylates with electron-rich olefins. unirioja.es This reaction proceeds through a Michael-Dieckmann-type process to afford substituted cyclobutane amino acid precursors. nih.govunirioja.es

Another strategy involves the direct vinylogous Michael addition of β,γ-unsaturated amides to nitroolefins, followed by cyclization to yield cyclobutane derivatives. researchgate.net Additionally, a visible-light-catalyzed (2 + 2 + 1)-cyclization of glycine (B1666218) derivatives with alkenes and carbon dioxide has been developed to synthesize multisubstituted pyrrolidones, showcasing a different mode of cyclization involving amino acid precursors. nih.gov

Intermolecular [2+2] Cycloaddition Approaches

Functional Group Interconversion and Modification Approaches

The synthesis of 1-hydroxycyclobutane-1-carboxamide and its analogues often relies on the strategic modification of pre-existing cyclobutane cores through functional group interconversions. These methods provide versatile pathways to the target molecules from more readily available starting materials.

Oxidation Pathways for Hydroxycyclobutane Carboxylic Acids

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis and can be applied to the synthesis of hydroxycyclobutane carboxylic acids. organic-chemistry.orgnih.gov This can be achieved using various oxidizing agents. For instance, a chromium trioxide (CrO₃) catalyzed oxidation with periodic acid (H₅IO₆) in wet acetonitrile (B52724) can effectively convert primary alcohols to carboxylic acids in high yields. organic-chemistry.org Similarly, systems using iron nitrate, TEMPO, and a chloride salt with oxygen or air as the oxidant represent a sustainable approach to this transformation. organic-chemistry.org

In the context of cyclobutane chemistry, these oxidation methods can be applied to precursors such as 1-hydroxymethylcyclobutanol to yield the corresponding 1-hydroxycyclobutane-1-carboxylic acid. The challenge lies in the chemoselective oxidation of the primary alcohol without affecting the tertiary alcohol or other sensitive functionalities within the molecule. A metal-free method using 1-hydroxycyclohexyl phenyl ketone as an oxidant under basic conditions has shown high chemoselectivity for oxidizing primary alcohols in the presence of other alcohol types. nih.gov

Another strategy involves the oxidation of a cyclobutanone (B123998) precursor. For example, a 1,1-cyclobutanedicarboxylate derivative can be prepared and then one of the ester groups can be selectively hydrolyzed and converted to a different functional group, illustrating the manipulation of oxidation states at the C1 position. acs.org

Hydrolysis of Cyano-Substituted Cyclobutane Derivatives

The hydrolysis of a nitrile (cyano group) to a carboxamide and subsequently to a carboxylic acid is a classic method for installing the carboxyl functional group. This pathway is applicable to the synthesis of this compound from a 1-hydroxycyclobutane-1-carbonitrile precursor. The nitrile precursor can be formed, for example, via the addition of a cyanide nucleophile to a cyclobutanone.

The hydrolysis can be performed under acidic or basic conditions. The reaction proceeds through a carboxamide intermediate, and by controlling the reaction conditions, it is often possible to isolate the amide. For instance, palladium-catalyzed ring-opening reactions of cyclobutanone oximes can lead to nitriles, which are versatile intermediates for further transformations into amides or acids. researchgate.net

Lactam-Initiated Routes to Hydroxycyclobutane Carboxylic Acids

Lactams, which are cyclic amides, serve as valuable intermediates in the synthesis of cyclobutane amino acids and their derivatives. A key strategy involves the photochemical [2+2] cycloaddition of an unsaturated γ-lactam with an alkene like ethylene to construct the cyclobutane ring. researchgate.net The resulting bicyclic lactam can then be hydrolyzed to open the lactam ring, yielding a cis-2-(aminomethyl)cyclobutane-1-carboxylic acid. researchgate.net This amino acid can then be further functionalized.

The hydrolysis of the lactam ring is a critical step. Methods using cesium hydroxide (B78521) (CsOH) followed by protonation with an acidic resin like Amberlite IR-120 H⁺ have been developed to achieve this transformation without cleaving the sensitive β-lactam framework in related bicyclic systems. rsc.org While the target compound is not a β-lactam, the principle of controlled hydrolysis is relevant for accessing carboxylic acids from lactam precursors.

Diels-Alder Reactions for Cyclobutane Core Construction

The Diels-Alder reaction is a powerful [4+2] cycloaddition method for forming six-membered rings. masterorganicchemistry.com It is not a direct method for constructing the four-membered cyclobutane core. The most common and efficient routes to cyclobutane rings are [2+2] cycloadditions. nih.govmdpi.com

However, Diels-Alder reactions are utilized in synthetic sequences involving cyclobutane derivatives. For example, a cyclobutenone, which contains a four-membered ring, can act as a highly reactive dienophile in a Diels-Alder reaction with a diene to form a complex bicyclic system containing both a four- and a six-membered ring. mdpi.com This strategy does not form the cyclobutane ring but rather elaborates upon a pre-existing one. Additionally, radical cation Diels-Alder reactions have been studied with arylidene cyclobutanes, where the cyclobutane is part of the dienophile, leading to spiro ring systems. nih.gov Therefore, while the Diels-Alder reaction is a cornerstone of cyclic chemistry, its role in the synthesis of cyclobutanes is ancillary rather than foundational.

Stereoselective Synthesis and Chiral Control

Controlling the stereochemistry of the cyclobutane ring is a significant challenge due to its strained and planar nature. Advanced synthetic methods have been developed to achieve high levels of stereocontrol.

Asymmetric [2+2] Cycloadditions (e.g., Chiral Keteniminium Salts)

Asymmetric [2+2] cycloadditions are a premier strategy for the enantioselective synthesis of cyclobutanes. A highly effective method involves the reaction of alkenes with chiral keteniminium salts. nih.govthieme-connect.de These salts, which are highly electrophilic, are typically generated in situ from α-chloro enamines and a Lewis acid. thieme-connect.de They react with non-activated alkenes to give cyclobutaniminium salts, which are then hydrolyzed to yield cyclobutanones with high enantioselectivity. thieme-connect.de

Léon Ghosez and coworkers pioneered a two-step sequence for the asymmetric vicinal acylation of olefins using this methodology. nih.gov The [2+2] cycloaddition of an olefin to a chiral keteniminium salt, derived from a proline amide, yields cis-α-aminocyclobutanones with good to excellent enantioselectivity (68–98% ee). nih.gov The use of chiral auxiliaries on the keteniminium salt has proven to be an effective strategy for inducing chirality. thieme-connect.deresearchgate.net For example, keteniminium salts derived from chiral pyrrolidines undergo intramolecular [2+2] cycloadditions to furnish chiral cyclobutanones with high facial selectivity. researchgate.net

| Chiral Auxiliary/Catalyst | Alkene | Product Type | Enantiomeric Excess (ee) | Reference |

| Keteniminium salt from N-tosylsarcosinamide | Various Olefins | cis-α-Aminocyclobutanones | 68-98% | nih.gov |

| Keteniminium salt from L-proline derivative | Cyclopentene | Bicyclic Cyclobutanone | >97% | thieme-connect.de |

| Amides from 2,5-dimethylpyrrolidine | ω-Unsaturated amides | Chiral Cyclobutanones | High | researchgate.net |

This approach provides a reliable and highly stereoselective route to chiral cyclobutanone intermediates, which can then be converted to target molecules like this compound through functional group manipulations such as nucleophilic addition of a cyanide group followed by hydrolysis.

Chiral Catalysis in Cycloaddition and Transamination Reactions

The asymmetric synthesis of cyclobutane derivatives often relies on chiral catalysis to control stereochemistry. In the context of cycloaddition reactions, particularly [2+2] cycloadditions, chiral catalysts are instrumental in forming the cyclobutane ring with high enantioselectivity. While direct photoexcitation in these reactions can lead to racemic mixtures, modern advancements have introduced sophisticated catalytic systems to overcome this challenge. For instance, chiral titanium reagents have been used to catalyze the [2+2] cycloaddition of ketene dimethyl dithioacetal with but-2-enoates, yielding chiral cyclobutanones with high enantiomeric excess. thieme-connect.de These chiral cyclobutanones are valuable intermediates that can be further elaborated to access compounds like this compound.

Another powerful tool in the synthesis of chiral amines is biocatalysis. nih.gov Oxidoreductase enzymes, such as Monoamine Oxidases (MAOs), Amine Dehydrogenases (AmDHs), Imine Reductases (IREDs), and Reductive Aminases (RedAms), offer excellent stereoselectivity under mild reaction conditions. nih.gov These biocatalytic approaches are highly relevant for the introduction of the amine functionality in analogues of this compound, providing a green and efficient alternative to traditional chemical methods. The enzymatic kinetic resolution of racemic amines and the asymmetric synthesis from prochiral ketones are key strategies in this regard.

Kinetic Resolution and Dynamic Kinetic Asymmetric Transformations

Kinetic resolution and dynamic kinetic asymmetric transformations (DYKAT) are powerful strategies for the synthesis of enantiomerically pure cyclobutane derivatives. diva-portal.org DYKAT, in particular, allows for the conversion of a racemic mixture into a single enantiomer in theoretically 100% yield. This is achieved by combining a rapid racemization of the starting material with a stereoselective reaction.

Organocatalysis has emerged as a significant approach for effecting DYKAT. diva-portal.org Small organic molecules can act as catalysts to achieve high stereoselectivity through activation mechanisms similar to those of enzymes. diva-portal.org For instance, the Waser group reported the first dynamic kinetic asymmetric [3+2] annulation of aminocyclopropanes with various dipolarophiles using a copper catalyst with a commercially available bisoxazoline ligand, achieving high yields and enantiomeric excesses. researchgate.net While this example involves cyclopropanes, the principles are applicable to the synthesis of chiral aminocyclobutanes. The development of DYKAT protocols for aminocyclobutanes is an active area of research, with the potential to provide efficient access to enantiopure building blocks for complex molecules. epfl.ch

Diastereoselective Routes to Substituted Aminocyclobutanes

The diastereoselective synthesis of substituted aminocyclobutanes is crucial for controlling the relative stereochemistry of multiple stereocenters within the cyclobutane ring. A variety of methods have been developed to achieve this, with Michael additions and domino reactions being particularly prominent.

A recently developed method for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes involves the Michael addition of N-nucleophiles, such as imidazoles and other azoles, onto cyclobutenes. researchgate.netnih.govepfl.ch This approach allows for the efficient formation of heterocyclic aminocyclobutane esters and amides. researchgate.netnih.govepfl.ch Furthermore, domino processes starting from N-vinyl beta-lactams have been shown to produce highly substituted aminocyclobutanes in a highly diastereoselective manner. nih.gov This domino reaction involves a researchgate.netresearchgate.net-sigmatropic rearrangement followed by a 6π-electrocyclization. nih.gov

The functionalization of bicyclo[1.1.0]butanes (BCBs) also provides a powerful route to multi-substituted cyclobutanes with high diastereoselectivity. The strain-releasing reactions of BCBs can be controlled to introduce various functional groups with defined stereochemistry. rsc.org For example, the 1,3-nitrooxygenation of BCBs has been shown to be highly diastereoselective, yielding 1,1,3-trisubstituted cyclobutanes. rsc.org

Tandem Reactions for Stereocontrolled Amide Formation (e.g., Amidation/aza-Michael Addition)

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to the synthesis of complex molecules. A notable example in the context of cyclobutane synthesis is the tandem base-catalyzed amidation/aza-Michael addition protocol. thieme-connect.deunica.itchemistryviews.org

This strategy has been successfully employed for the synthesis of β-N-heterocyclic cyclobutane carboximides. thieme-connect.deunica.itchemistryviews.org The reaction of cyclobutene-1-carboxylic acid with benzo[d]oxazol-2(3H)-one derivatives, catalyzed by an organic base, proceeds smoothly to deliver the trans-diastereomer of the corresponding carboximide in good yields and with moderate to good stereoselectivity. thieme-connect.de These carboximide products are versatile intermediates that can be further transformed into a variety of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including peptidomimetic structures. chemistryviews.orgresearchgate.net

Epimerization and Diastereoisomer Separation Techniques

When epimerization is not feasible or desired, the separation of diastereomers is necessary. Traditional methods like fractional crystallization and column chromatography are often employed. acs.orgnih.gov For example, the diastereomers of N-heterocycle-substituted cyclobutanes and spirocyclic cyclobutanes generated through catalytic reactions have been successfully separated by silica (B1680970) gel column chromatography. researchgate.netnih.gov In some cases, the choice of protecting groups or derivatization can facilitate the separation process. The development of more advanced separation techniques, such as extractive distillation, has also been explored for the separation of cyclobutane diastereomers. google.com

Advanced Synthetic Strategy Development and Optimization

The development of advanced synthetic strategies for cyclobutane derivatives focuses on maximizing efficiency and control over the molecular architecture. Key aspects of this optimization include regioselectivity and diastereoselectivity in the formation of the cyclobutane ring.

Regioselectivity and Diastereoselectivity in Cyclobutane Formation

Achieving high regioselectivity and diastereoselectivity is a central challenge in cyclobutane synthesis. The choice of reaction conditions, catalysts, and substrates plays a critical role in determining the outcome of the reaction.

In [2+2] cycloaddition reactions, the regioselectivity is often influenced by the electronic and steric properties of the reacting partners. csic.es For example, the thermal reaction of allenenes can lead to different regioisomers depending on the substitution pattern of the allene. csic.es Transition metal catalysis has been shown to provide high regioselectivity in the [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes. organic-chemistry.org

Rhodium-catalyzed reactions have also been developed for the diastereoselective synthesis of highly substituted cyclobutanes. nih.govacs.org A novel Rh(III)-catalyzed pathway involving the reaction of 2-aryl quinazolinones with alkylidenecyclopropanes has been reported to produce cyclobutane rings with high diastereoselectivity. nih.govacs.org The reaction conditions for this transformation have been optimized, and a gram-scale synthesis has been demonstrated, highlighting its potential for practical applications. acs.org

The table below summarizes some of the key findings in the diastereoselective synthesis of cyclobutane derivatives.

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Yield | Reference |

| Michael Addition | Cyclobutenes and N-nucleophiles | DBU | >95:5 | Up to quantitative | researchgate.net |

| Tandem Amidation/aza-Michael | Cyclobutene-1-carboxylic acid and benzoxazolones | Organic base | Moderate to good | Good | thieme-connect.de |

| Rh(III)-catalyzed C-C cleavage | 2-aryl quinazolinones and alkylidenecyclopropanes | Rh(III) catalyst | >20:1 | Moderate to good | nih.govacs.org |

| researchgate.netresearchgate.net-rearrangement/6π-electrocyclization | N-vinyl beta-lactams | - | Highly diastereoselective | - | nih.gov |

Optimization of Reaction Conditions (Temperature, pH, Atmosphere)

The efficiency and outcome of the synthesis of this compound and its analogues are highly dependent on the careful optimization of reaction parameters, including temperature, pH, and the reaction atmosphere. These factors can significantly influence reaction rates, yields, and the stereoselectivity of the products.

Temperature

Temperature control is a critical factor across various stages of synthesizing cyclobutane derivatives. Different steps in a synthetic route often require vastly different optimal temperatures to maximize yield and minimize side reactions. For instance, the formation of intermediates can be highly temperature-sensitive. In the synthesis of imidazole-based analogues, the initial lithiation and subsequent reaction with cyclobutanone are performed at very low temperatures, such as -78°C or -40°C, to control the reactivity of the organolithium reagent and prevent undesired side reactions. uib.no

Conversely, other transformations require elevated temperatures. In the preparation of certain cyclobutane precursors, hydrolysis steps have been carried out at temperatures as high as 120°C with 3N NaOH. nih.gov Another example includes the refluxing of a reaction mixture at 55°C during the formation of an intermediate ester. patsnap.com Rhodium-catalyzed syntheses of substituted cyclobutanes have been optimized at 70°C to achieve good yields. acs.org

The reduction of a cyclobutanone to a cyclobutanol (B46151) is another key step where temperature is crucial. This reaction is often performed at 0°C using reducing agents like sodium borohydride (B1222165) to ensure selective reduction of the ketone without affecting other functional groups. rsc.orgrsc.org

The following table summarizes the diverse temperature conditions employed in the synthesis of various cyclobutane analogues, illustrating the parameter's importance.

| Synthetic Step/Analogue | Temperature (°C) | Notes | Reference |

| Lithiation for Imidazole Analogue | -78 to -40 | To control organometallic reactivity. | uib.no |

| Swern Oxidation | -50 | Formation of aldehyde intermediates. | nih.gov |

| Ketone Reduction | 0 | Selective reduction to the corresponding alcohol. | rsc.orgrsc.org |

| Esterification | 55 (Reflux) | Formation of a methyl ester intermediate. | patsnap.com |

| Rh-Catalyzed C-C Bond Cleavage | 70 | Optimization for diastereoselective cyclobutane construction. | acs.org |

| Hydrolysis of Hydantoin Intermediate | 120 | High temperature required for ring opening. | nih.gov |

This table presents a selection of optimized temperatures for specific reactions in the synthesis of cyclobutane analogues.

pH

The pH of the reaction medium is another vital parameter, particularly in steps involving acid or base catalysis, protection/deprotection of functional groups, and work-up procedures. In the synthesis of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative, a key debenzylation step was found to be significantly improved by adjusting the pH. google.com The process, which uses a palladium catalyst, was optimized by adjusting the pH of the reaction medium to a range of 2.0-5.0. google.com This adjustment was crucial for enabling the use of a wet palladium catalyst, which is safer for larger-scale synthesis than its dry, pyrophoric counterpart, and for ensuring the reaction proceeded to completion in an acceptable timeframe. google.com

Work-up and purification steps also frequently rely on pH control. Quenching reactions with saturated aqueous ammonium (B1175870) chloride solution or adjusting the pH with hydrochloric acid are common procedures to neutralize reactive species and facilitate the isolation of the desired product. rsc.orgnih.gov

| Synthetic Step | pH Range | Purpose | Reference |

| Hydrogenolysis (Debenzylation) | 2.0 - 5.0 | To enable the use of a wet palladium catalyst and drive the reaction to completion. | google.com |

| Reaction Quenching | Acidic (NH₄Cl) | Neutralization of the reaction mixture after reduction. | rsc.orgnih.gov |

| Deprotection | Acidic (2N HCl) | Removal of acid-labile protecting groups. | nih.gov |

This table highlights specific pH conditions optimized for key transformations.

Atmosphere

The reaction atmosphere can be a determining factor for success, especially when dealing with sensitive reagents or intermediates that are prone to oxidation or reaction with moisture. Many synthetic steps involving organometallic reagents, such as n-butyllithium or Grignard reagents, are performed under an inert atmosphere of nitrogen or argon to prevent their degradation. uib.no

Similarly, catalytic reactions may require specific atmospheric conditions. For instance, hydrogenolysis reactions for the removal of protecting groups like benzyl (B1604629) ethers are carried out under a hydrogen gas atmosphere in the presence of a palladium catalyst. google.com In contrast, some modern catalytic methods are developed to be robust and can be performed under air. A rhodium-catalyzed synthesis of cyclobutanes was successfully conducted under an air atmosphere, which simplifies the experimental setup. acs.org The synthesis of 2,4,6-tricyclobutyl-1,3,5-trioxane was also noted to be carried out under a purified argon atmosphere, highlighting the need to exclude air and moisture to prevent unwanted side reactions or polymerization of the aldehyde intermediate. iucr.org

| Reaction Type | Atmosphere | Reason | Reference |

| Organometallic Reactions | Inert (Nitrogen/Argon) | Reagents are sensitive to air and moisture. | uib.no |

| Hydrogenolysis/Debenzylation | Hydrogen (H₂) | Required for the catalytic reduction process. | google.com |

| Rh-Catalyzed Cycloaddition | Air | The catalytic system is stable in the presence of air. | acs.org |

| Aldehyde Synthesis | Inert (Argon) | To prevent oxidation and polymerization of the unstable aldehyde product. | iucr.org |

This table illustrates the different atmospheric conditions required for various synthetic methodologies.

Reaction Mechanisms and Chemical Transformations of 1 Hydroxycyclobutane 1 Carboxamide Systems

Mechanochemical Activation of Cyclobutane (B1203170) Mechanophores

While direct research on the mechanochemical activation of 1-Hydroxycyclobutane-1-carboxamide is not extensively documented in publicly available literature, the broader class of cyclobutane mechanophores has been a subject of significant investigation. The principles and findings from these studies provide a strong framework for understanding the potential mechanochemical behavior of cyclobutane systems, including those with hydroxyl and carboxamide functionalities.

The use of mechanical force to initiate chemical reactions in polymers, a field known as polymer mechanochemistry, has seen rapid growth. sciengine.com A key concept in this field is the "mechanophore," a force-responsive functional group that can undergo controlled chemical transformations when subjected to mechanical stress. sciengine.com Cyclobutane and its derivatives are prominent examples of mechanophores due to their inherent ring strain, which makes them susceptible to force-induced reactions. rsc.org

The primary mechanochemical transformation of cyclobutane mechanophores is a [2+2] cycloreversion, which is the reverse of a [2+2] cycloaddition. acs.org This reaction involves the cleavage of two of the ring's carbon-carbon bonds, resulting in the formation of two new double bonds. rsc.org When a cyclobutane mechanophore is incorporated into a polymer chain, the application of an external force, often through ultrasonication in solution or stretching in the solid state, can induce this cycloreversion. rsc.orgnih.gov

The activation of cyclobutane mechanophores is a process where mechanical energy is transduced to the molecular level, leading to a specific chemical reaction. uliege.be This process is distinct from thermal or photochemical activation and can lead to unique reaction pathways and products. nsf.gov

Mechanism of Activation:

Research suggests that the mechanochemical ring-opening of cyclobutane mechanophores is not a concerted process but proceeds through a 1,4-diradical intermediate. acs.orgnih.gov The applied force stretches the polymer chain, which in turn pulls on the cyclobutane ring. This force lowers the activation barrier for the cleavage of a C-C bond, leading to the formation of the diradical intermediate. Once formed, this intermediate can then proceed to the final products. nih.gov The stereochemistry of the resulting products provides strong evidence for this stepwise mechanism over a concerted one that would be predicted by the Woodward-Hoffmann rules for thermal reactions. nih.gov

Factors Influencing Reactivity:

Several structural and environmental factors have been shown to influence the reactivity of cyclobutane mechanophores:

Substituents: The nature and position of substituents on the cyclobutane ring have a significant impact on the force required for activation. For instance, dicyano-substituted cyclobutanes have been studied as some of the earliest examples of these mechanophores. rsc.org The presence of electron-withdrawing groups can influence the stability of the diradical intermediate and thus the activation force.

Stereochemistry: The stereochemistry of the polymer attachment points on the cyclobutane ring is crucial. Different isomers can lead to significant differences in activation rates and product distributions. sciengine.com

Polymer Chain Position: The location of the mechanophore within the polymer chain is critical. Mechanophores placed in the center of a polymer chain experience higher forces and thus exhibit faster activation rates compared to those located near the chain ends. google.com

Fused Ring Structures: In more complex systems like ladderanes (polymers containing multiple fused four-membered rings), the structure of adjacent fused rings can influence the activation of the primary cyclobutane mechanophore. nsf.gov However, studies on ladder-type mechanophores have shown that the threshold activation force is more sensitive to the steric or electronic properties of the first bond that breaks in the cyclobutane ring rather than the strain of distal fused rings. nsf.govchemistryworld.com

Research Findings from Related Systems:

Single Molecule Force Spectroscopy (SMFS) has been a powerful tool to quantify the forces required to activate individual mechanophores. nsf.gov These experiments, combined with computational modeling, have provided detailed insights into the mechanochemistry of various cyclobutane systems.

For example, studies on a series of ladder-type cyclobutane mechanophores have quantified the threshold forces required for their ring-opening. These forces are typically in the range of 1 to 2.5 nanonewtons (nN). nsf.gov The table below summarizes some of the key findings from these studies.

| Mechanophore Type | Substituents | Activation Force (pN) | Key Finding | Reference |

| Ladderane (LD) | exo-configuration | 1910 ± 14 | Threshold force is similar to other exo-configured ladderanes, suggesting dependence on stereochemistry. | nsf.gov |

| Naphtha-ladderane (NLD) | exo-configuration | 1920 ± 25 | Despite a different fused aromatic ring, the activation force is nearly identical to LD, indicating low sensitivity to distal ring strain. | nsf.gov |

| Benzo-ladderane (BLD) | endo-configuration | 1800 ± 37 | Exhibits a lower threshold force compared to exo-configured counterparts, highlighting the role of stereochemistry. | nsf.gov |

| Bicyclo[4.2.0]octane | Varied stereochemistry and substitution | Not explicitly quantified in pN, but reactivity trends established | The mechanochemical ring-opening proceeds via a 1,4-diradical intermediate, not a concerted mechanism. | acs.orgnih.gov |

| Dicyano-substituted cyclobutane | Cyano groups | Not explicitly quantified in pN, but demonstrated mechanochemical activity | One of the first examples demonstrating force-induced cycloreversion in solution. | rsc.org |

These findings demonstrate that the mechanochemical activation of cyclobutane mechanophores is a nuanced process governed by a combination of structural and electronic factors. While direct data for this compound is not available, the established principles suggest that its mechanochemical behavior would be influenced by the presence of the hydroxyl and carboxamide groups, as well as its stereochemical configuration within a polymer chain. Future research in this specific area would be necessary to elucidate its precise mechanochemical properties.

Quantum Chemical Approaches for Molecular Structure and Energetics

Quantum chemical methods are indispensable for elucidating the fine details of molecular geometry, stability, and electronic structure that are often difficult to probe experimentally. For cyclobutane systems, these approaches are crucial for understanding the delicate balance of forces governing their puckered nature.

The cyclobutane ring is not planar. It adopts a "puckered" or bent conformation to alleviate the torsional strain that would be present in a planar (D4h) structure. This puckering is a dynamic process, and the ring can invert between two equivalent puckered (D2d) conformations. The energy required for this inversion is known as the inversion barrier, which corresponds to the energy of the planar transition state.

High-level ab initio calculations, such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)], have been instrumental in quantifying these properties for the parent cyclobutane molecule. nih.gov Studies have shown that accurate predictions require robust basis sets (e.g., quadruple-zeta quality or larger) and high levels of electron correlation to match experimental data. nih.gov

Calculations reveal a significant coupling between the ring-puckering motion and the rocking of the CH₂ groups. nih.govacs.org Detailed ab initio studies have provided precise values for the equilibrium puckering angle and the inversion barrier. nih.govresearchgate.net Our best computational estimates place the inversion barrier for cyclobutane at approximately 482-498 cm⁻¹, which is in excellent agreement with experimental findings. nih.govnih.govresearchgate.net

For this compound, the presence of the bulky and electronically distinct hydroxyl and carboxamide groups at the C1 position would significantly alter the ring-puckering potential. The substituents would break the symmetry of the parent molecule, leading to a more complex potential energy surface with non-equivalent puckered conformations. One conformation might be strongly favored due to factors like intramolecular hydrogen bonding between the amide and hydroxyl groups, or between these groups and the ring. The inversion barrier would also be affected by the steric and electronic influence of these substituents.

Table 1: Computed Structural and Energetic Properties of Cyclobutane This table presents data for the unsubstituted cyclobutane molecule as a baseline for understanding the properties of its derivatives.

| Parameter | Computational Method | Value | Reference |

| Equilibrium Puckering Angle (θ) | CCSD(T)/cc-pVQZ | 29.6° | acs.org |

| Inversion Barrier | CCSD(T)/CBS//MP2/cc-pVTZ | 482 cm⁻¹ | nih.govresearchgate.net |

| C-C Bond Length (Puckered) | CCSD(T)/aug-cc-pVTZ | 1.554 Å | nih.gov |

| C-C-C Bond Angle (Puckered) | CCSD(T)/aug-cc-pVTZ | 88.1° | nih.gov |

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the reactivity of molecules. By calculating various electronic descriptors, DFT can identify the most likely sites for nucleophilic or electrophilic attack and predict the strength of chemical bonds.

Bond Dissociation Energy (BDE) is a key indicator of chemical stability. For this compound, the C-C bonds within the strained ring are expected to be weaker than those in an analogous acyclic compound. DFT calculations can be used to quantify the BDE for each bond in the molecule. The C1-C2 and C1-C4 bonds are of particular interest, as their strength will be influenced by the geminal hydroxyl and carboxamide substituents. These groups can stabilize an adjacent radical through resonance or inductive effects, potentially lowering the BDE of these bonds compared to the other C-C bonds in the ring. DFT functionals such as M06-2X and M08-HX have shown high accuracy in predicting BDEs for organic molecules. nih.gov

Furthermore, DFT-based reactivity descriptors like Fukui functions and molecular electrostatic potential (MEP) maps can predict reactive sites. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while the hydrogen of the hydroxyl group would be a site for nucleophilic interaction.

The origin of the inversion barrier in cyclobutane was once attributed primarily to torsional strain, but computational analyses have revealed the critical role of electronic effects. nih.govacs.org Natural Bond Orbital (NBO) analysis shows that as the cyclobutane ring puckers from a planar to a bent geometry, hyperconjugative interactions are strengthened. nih.govacs.org

Specifically, the delocalization of electrons from the bonding sigma orbitals of the C-C bonds to the antibonding sigma orbitals of the C-H bonds (σCC → σ*CH) becomes more effective in the puckered state. nih.govacs.org This electronic stabilization of the puckered form is a primary contributor to the energy barrier of the planar state.

In this compound, the electronic landscape is more complex. In addition to the ring's intrinsic hyperconjugation, there will be significant delocalization involving the lone pairs of the oxygen and nitrogen atoms and the π-system of the carbonyl group. These interactions (e.g., nO → σC-C, nN → σC=O) would compete with and modify the hyperconjugative effects of the ring itself. researchgate.neteoquimica.com The planarity of the carboxamide group and its orientation relative to the ring will influence the extent of this electronic delocalization, thereby affecting the conformational preferences and stability of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is essential for mapping the complex pathways of chemical reactions, identifying transient intermediates, and calculating the activation energies that govern reaction rates.

For any proposed chemical transformation of this compound, such as ring-opening or rearrangement, computational methods can map the entire reaction pathway. This involves locating the structures of all intermediates and, crucially, the transition states that connect them on the potential energy surface.

For example, a base-catalyzed rearrangement of a related compound, cyclobutane-1,2-dione, was studied computationally, revealing that a benzilic acid-type rearrangement leading to a ring-contracted product was kinetically favored over other potential pathways due to a lower activation energy. beilstein-journals.org A similar approach could be applied to this compound. By calculating the Gibbs free energies of activation (ΔG‡) for various plausible reactions, one can predict the most likely products under given conditions. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactant and product of a specific elementary step. beilstein-journals.org

Table 2: Illustrative Activation Enthalpies (ΔH‡) for Cyclobutane Ring-Opening This table shows computed data for the parent cyclobutane's thermal decomposition as a model for strained-ring reactions.

| Reaction Pathway | Computational Method | ΔH‡ (kcal/mol) | Reference |

| Cyclobutane → Tetramethylene biradical | CBS-QB3 | 62.7 | arxiv.org |

| Tetramethylene biradical → 2 Ethylene (B1197577) | CBS-QB3 | 2.8 | arxiv.org |

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. acs.org The mechanism of these reactions, which can be thermally or photochemically induced, is often debated, with possibilities including concerted pathways, stepwise diradical pathways, or stepwise pathways involving zwitterionic intermediates. magtech.com.cn

Computational studies have been vital in distinguishing between these mechanisms. For many thermal [2+2] cycloadditions involving polar reactants, such as silyl (B83357) enol ethers and α,β-unsaturated esters, calculations support a stepwise mechanism proceeding through a short-lived zwitterionic intermediate. nih.gov The formation of such an intermediate can explain the observed non-stereospecificity of the reaction. nih.gov

The formation of this compound via a [2+2] cycloaddition would likely involve reactants where zwitterionic or polar transition states are significant. For example, the reaction of an enolate equivalent with a ketene (B1206846) derivative or a similarly polarized species could be modeled. Computational modeling could predict the regioselectivity and stereoselectivity by comparing the activation barriers for the formation of different possible intermediates and transition states, providing insight into how the hydroxyl and carboxamide functionalities could be introduced.

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics simulations offer a powerful lens through which to examine the three-dimensional structure and flexibility of this compound. These computational techniques are crucial for understanding how the molecule's shape influences its physical and chemical properties.

The cyclobutane ring is a defining feature of this compound, and its conformation is a subject of significant interest. Unlike the planar depiction often used in two-dimensional drawings, the cyclobutane ring is not flat. To alleviate some of the inherent angle and torsional strain, it adopts a puckered or "butterfly" conformation. masterorganicchemistry.com This puckering involves one carbon atom being out of the plane of the other three. masterorganicchemistry.com In solution, the ring can undergo a rapid interconversion between different puckered conformers. masterorganicchemistry.com

The total ring strain in cyclobutane is substantial, calculated to be approximately 26.3 kcal/mol. masterorganicchemistry.com This strain arises from two main sources:

Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This compression of bond angles leads to increased electron-electron repulsion and instability. masterorganicchemistry.com

Torsional Strain: In a flat cyclobutane, all the hydrogen atoms on adjacent carbon atoms would be in an eclipsed conformation, leading to steric hindrance. The puckering of the ring helps to reduce this torsional strain by staggering some of the hydrogen atoms. masterorganicchemistry.com

The puckered nature of the cyclobutane ring, combined with the substituents at the C1 position, leads to significant conformational restriction. This rigidity is a key characteristic of cyclobutane-containing molecules and has important implications for their chemical behavior. researchgate.net The constrained geometry can influence the molecule's ability to bind to biological targets, such as enzyme active sites, by presenting a more defined three-dimensional shape. researchgate.nettdx.cat

This conformational constraint can be a desirable feature in medicinal chemistry, where "escaping from flatland" by incorporating three-dimensional scaffolds is a strategy to improve compound properties. researchgate.net The defined orientation of the hydroxyl and carboxamide groups, enforced by the rigid cyclobutane core, can lead to more specific and potent interactions with biological macromolecules.

In the solid state, molecules of this compound, or its parent carboxylic acid, arrange themselves into a highly ordered crystal lattice. The forces governing this arrangement are primarily supramolecular interactions, with hydrogen bonding playing a dominant role.

Studies on the crystal structure of the related compound, 1-hydroxycyclobutane-1-carboxylic acid, reveal intricate hydrogen-bonding networks. mdpi.comresearchgate.net The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors. These interactions lead to the formation of specific patterns, or "synthons." mdpi.comresearchgate.net

Commonly observed hydrogen-bonding motifs in similar α-hydroxy carboxylic acids include:

Carboxylic Acid Dimers: Two carboxylic acid groups can form a characteristic ring motif, denoted as R²₂(8). mdpi.com

Chains: Molecules can link together through hydrogen bonds to form one-dimensional chains. For instance, a C¹¹(2) chain involves the alcoholic proton, and a C¹¹(4) chain involves the carboxylic acid proton. mdpi.com

More Complex Networks: A combination of these simpler motifs can lead to the formation of larger rings and three-dimensional networks. For example, in the crystal structure of 1-hydroxycyclobutane-1-carboxylic acid (HILMEV), molecules form chains that are further interconnected into rings, described by notations such as R³³(15). mdpi.comresearchgate.net

These hydrogen-bonding patterns are critical in determining the crystal packing and, consequently, the physical properties of the solid material, such as its melting point and solubility. The specific arrangement of molecules in the crystal can be analyzed using graph-set notation to describe the connectivity of the hydrogen bonds. mdpi.com

Computational Predictions for Synthetic Design and Optimization

Computational chemistry is an increasingly indispensable tool for modern synthetic chemistry, offering the ability to predict reaction outcomes and guide the design of new molecules and synthetic pathways.

Computational methods can be employed to predict the regioselectivity and stereoselectivity of chemical reactions involving this compound or its derivatives. For instance, when considering reactions like electrophilic aromatic substitution on a molecule containing this cyclobutane moiety, computational models can predict which position on an aromatic ring is most likely to react. amazonaws.com

One approach involves calculating the proton affinity of different sites on the molecule. The site with the highest proton affinity, corresponding to the lowest free energy of the protonated species, is often the most nucleophilic and therefore the most likely site of electrophilic attack. amazonaws.com Semi-empirical methods can provide these predictions with a balance of speed and accuracy, making them practical for synthetic planning. amazonaws.com

These predictive capabilities allow chemists to design experiments more efficiently, targeting reaction conditions that favor the formation of the desired product and minimizing the formation of unwanted byproducts.

In silico (computer-based) screening is a powerful technique used in drug discovery to evaluate large libraries of virtual compounds for their potential to interact with a biological target. thieme-connect.commdpi.com The three-dimensional structure of this compound makes it an interesting scaffold for the design of fragment libraries. vu.nl

Fragment-based drug discovery (FBDD) starts with small, low-complexity molecules ("fragments") that are screened for weak binding to a target protein. vu.nl The cyclobutane ring in this compound provides a rigid, three-dimensional core that can be elaborated upon to create a library of diverse compounds. researchgate.netvu.nl

Computational tools can be used to:

Generate Virtual Libraries: Create large, diverse collections of virtual molecules based on the this compound scaffold.

Docking Studies: Predict how these virtual molecules will bind to the active site of a target protein. mdpi.com This involves positioning the molecule in various orientations within the binding site and calculating a "docking score" that estimates the binding affinity.

Filtering and Prioritization: Use computational filters to select the most promising candidates from the virtual library for actual synthesis and biological testing. These filters can be based on predicted binding affinity, drug-likeness properties (e.g., molecular weight, lipophilicity), and other important parameters. mdpi.com

This in silico approach accelerates the early stages of drug discovery by focusing synthetic efforts on compounds with a higher probability of success.

Advanced Spectroscopic and Analytical Characterization of 1 Hydroxycyclobutane 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. For 1-Hydroxycyclobutane-1-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

High-Resolution NMR for Structural Elucidation (¹H, ¹³C, 2D NMR)

The structural confirmation of this compound and its derivatives relies on comprehensive NMR analysis. While specific spectral data for the title compound is not extensively published, analysis of closely related structures, such as N,N-diallyl-3-hydroxycyclobutane-1-carboxamide and other cyclobutane (B1203170) derivatives, provides a strong basis for expected spectral features. semanticscholar.org

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the cyclobutane ring protons and the amide protons. The methylene (B1212753) (CH₂) protons of the cyclobutane ring would likely appear as complex multiplets in the aliphatic region. The protons on the carbons adjacent to the quaternary center (C2 and C4) would be chemically equivalent, as would the single proton on the opposing carbon (C3), if unsubstituted.

¹³C NMR Spectroscopy: The carbon spectrum would definitively show five distinct carbon signals corresponding to the molecular formula C₅H₉NO₂. Key signals would include the carbonyl carbon (C=O) of the amide group, the quaternary carbon (C1) bearing the hydroxyl group, and the three methylene carbons of the cyclobutane ring.

2D NMR Spectroscopy: To resolve ambiguities from 1D spectra, 2D NMR techniques are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks, helping to trace the connectivity of the protons within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the quaternary carbon and confirming the placement of the carboxamide group. nih.govresearchgate.net

Detailed 2D NMR studies on various cyclobutane derivatives have demonstrated their power in confirming complex structures formed through reactions like [2+2] cycloadditions. nih.govtandfonline.comamerican.edu

Table 5.1: Predicted NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H→C) |

| C1 | - | Quaternary, ~70-80 | - |

| C2/C4 | Multiplet, ~2.0-2.5 | Methylene, ~30-40 | C1, C3 |

| C3 | Multiplet, ~1.8-2.2 | Methylene, ~15-25 | C1, C2/C4 |

| C=O | - | Carbonyl, ~170-180 | NH₂, H at C2/C4 |

| -OH | Broad singlet | - | C1 |

| -NH₂ | Two broad singlets | - | C=O |

Application of NMR for Stereoisomer Identification

NMR spectroscopy is a primary tool for distinguishing between stereoisomers. In substituted cyclobutane systems, the relative orientation of substituents (cis/trans) significantly impacts the chemical shifts and, more diagnostically, the proton-proton coupling constants (³JHH).

For cyclobutane derivatives, the analysis of vicinal (³J) and long-range (⁴J) coupling constants can elucidate stereochemistry. researchgate.netorganicchemistrydata.org Specifically, the cross-ring ⁴J coupling often follows a "W-pathway" and is typically larger for cis protons than for trans protons, providing a reliable method for assignment. organicchemistrydata.org Furthermore, the Nuclear Overhauser Effect (nOe), observed in NOESY experiments, can identify protons that are close in space, which is invaluable for differentiating between diastereomers. acs.orgias.ac.in Studies on various substituted cyclobutanes have successfully used these NMR principles to assign relative configurations and analyze diastereomeric mixtures. researchgate.netias.ac.in Although this compound itself is achiral, these NMR techniques are critical for the characterization of its substituted, and therefore potentially chiral, derivatives.

Analysis of Paramagnetic Intermediates via NMR and EPR

The study of reaction mechanisms, particularly those involving radical intermediates, often employs Electron Paramagnetic Resonance (EPR) spectroscopy, which is specific to species with unpaired electrons. rsc.org When studying reactions that might form a paramagnetic intermediate from a diamagnetic starting material like this compound, EPR is the technique of choice. uni-mainz.de

EPR can detect and characterize transient radical species, providing information on the electron's environment through the g-factor and hyperfine coupling constants. washington.edumdpi.com In certain cases, the presence of a paramagnetic species can also be inferred through NMR by observing significant line broadening or large shifts in the signals of nearby nuclei. Mechanistic studies on related systems, such as the reaction of biradicals or photoinduced reactions, have successfully used EPR, often in conjunction with spin trapping techniques, to identify and characterize radical intermediates. uni-mainz.demdpi.comnih.gov Such analyses could be applied to investigate potential radical-mediated synthesis or degradation pathways involving this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state, including bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice. arxiv.org

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Crystal Packing

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement of a crystalline solid. nih.gov While crystallographic data for this compound is not publicly available, the structure of the closely related 1-Hydroxycyclobutane-1-carboxylic acid has been determined, offering valuable insights. mdpi.com

SC-XRD analysis provides precise lattice parameters (the dimensions of the unit cell) and the space group, which describes the symmetry of the crystal. For chiral molecules that crystallize in a non-centrosymmetric space group, SC-XRD can be used to determine the absolute configuration. The analysis also reveals how molecules pack together in the crystal, identifying intermolecular interactions such as hydrogen bonds that stabilize the crystal structure. Studies on various cyclobutane derivatives have used SC-XRD to confirm their stereochemistry and understand their supramolecular assembly. mdpi.com

Table 5.2: Crystallographic Data for the Analogous Compound 1-Hydroxycyclobutane-1-carboxylic Acid

| Parameter | Value | Reference |

| Chemical Formula | C₅H₈O₃ | mdpi.com |

| Crystal System | Monoclinic | dergipark.org.tr |

| Space Group | P2₁/c | dergipark.org.tr |

| a (Å) | Value dependent on specific study | |

| b (Å) | Value dependent on specific study | |

| c (Å) | Value dependent on specific study | |

| β (°) | Value dependent on specific study | |

| Volume (ų) | Value dependent on specific study |

Note: Specific unit cell parameters can vary slightly between different crystallographic studies.

Elucidation of Molecular Conformations in the Solid State

The four-membered ring of cyclobutane is not planar but exists in a puckered conformation to alleviate torsional strain. X-ray diffraction studies on cyclobutane-1,1-dicarboxylic acid and other derivatives have shown that the ring can be puckered, with the degree of puckering influenced by the substituents and the crystal packing forces. rsc.org

Other Advanced Spectroscopic Techniques for Mechanistic Studies

The elucidation of reaction mechanisms, including the identification of transient intermediates and the determination of kinetic profiles, is crucial for understanding and optimizing chemical transformations. For a molecule such as this compound, advanced spectroscopic techniques offer powerful tools to probe the intricate details of its formation and reactivity.

Spectroscopic Monitoring of Reaction Kinetics and Intermediates

The study of reaction kinetics and the detection of short-lived intermediates are fundamental to a comprehensive understanding of a chemical process. Techniques that provide real-time structural information are invaluable. In the context of this compound, these methods could be applied to monitor its synthesis, for instance, from a precursor like 1-hydroxycyclobutane-1-carbonitrile, or to study its degradation pathways under various conditions.

In-situ spectroscopy allows for the continuous monitoring of a reaction mixture without the need for sample extraction. bris.ac.uk This approach provides a dynamic picture of the concentration changes of reactants, products, and any observable intermediates. For the synthesis of this compound, monitoring could be achieved by tracking the disappearance of the nitrile peak (in the case of a nitrile hydrolysis) and the appearance of the amide I and II bands using in-situ Infrared (IR) spectroscopy. bris.ac.uk

Time-resolved spectroscopy is another powerful technique capable of capturing the spectra of transient species with very short lifetimes. By employing pump-probe techniques, where a laser pulse initiates the reaction and a subsequent pulse probes the resulting species, it is possible to observe intermediates that exist on timescales from picoseconds to milliseconds. While specific studies on this compound are not prevalent, the principles of time-resolved spectroscopy have been widely applied to study the dynamics of cyclic molecules and reactive intermediates in various chemical reactions. uni-muenchen.de

Hypothetical Application in Reaction Monitoring:

Consider the hydrolysis of 1-hydroxycyclobutane-1-carbonitrile to this compound. This reaction could be monitored using spectroscopic techniques as outlined in the table below.

| Spectroscopic Technique | Analyte/Parameter Monitored | Expected Observations |

| In-situ FT-IR | Reactant, Intermediate, Product | Disappearance of the C≡N stretching vibration of the starting nitrile; Appearance and growth of the C=O stretching (Amide I) and N-H bending (Amide II) bands of the product. Potential observation of transient intermediates like a ketenimine or a carboxylic acid. |

| UV-Vis Spectroscopy | Chromophoric Intermediates | While the reactant and product have weak UV absorption, the formation of any conjugated or colored intermediates during the reaction could be detected and their kinetics studied. rsc.org |

| Rapid-Injection NMR | All Soluble Species | By rapidly mixing reactants and initiating NMR acquisition, the evolution of proton and carbon signals can be tracked over time, providing detailed structural information on all species present in solution. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a cornerstone for the structural characterization of molecules by probing their vibrational modes. kurouskilab.com These techniques are highly sensitive to the specific functional groups present in a molecule, making them ideal for the characterization of this compound. The complementarity of IR and Raman spectroscopy provides a more complete vibrational profile of a molecule. kurouskilab.com

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bris.ac.uk For a molecule to be IR active, a change in the dipole moment must occur during the vibration. In this compound, the polar O-H, N-H, and C=O bonds are expected to give rise to strong absorptions. The IR spectrum provides a characteristic "fingerprint" of the molecule. bris.ac.uk

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique where monochromatic light, usually from a laser, interacts with a molecule, resulting in the light being scattered at a different frequency. kurouskilab.com For a vibrational mode to be Raman active, a change in the polarizability of the molecule must occur. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

Functional Group Analysis of this compound:

The key functional groups in this compound are the hydroxyl group (-OH), the primary amide group (-CONH2), and the cyclobutane ring.

Hydroxyl Group (-OH): This group will exhibit a characteristic stretching vibration. In the IR spectrum, this typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The O-H bending vibration is also observable.

Amide Group (-CONH₂): This group has several characteristic vibrations. The C=O stretching vibration, known as the Amide I band, is a very strong absorption in the IR spectrum, typically found between 1630 and 1695 cm⁻¹. The N-H bending vibration, or Amide II band, appears between 1550 and 1640 cm⁻¹. The N-H stretching vibrations of the primary amide give rise to two bands in the 3100-3500 cm⁻¹ region.

Cyclobutane Ring: The C-H stretching vibrations of the methylene groups in the cyclobutane ring are expected in the 2850-3000 cm⁻¹ region. The ring also has characteristic "breathing" and puckering modes, though these may be weaker and more difficult to assign definitively. researchgate.net

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Expected Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) | Strong in IR, Weak in Raman |

| N-H (Amide) | Symmetric & Asymmetric Stretching | 3100-3500 (two bands) | 3100-3500 (moderate) | Moderate to Strong in IR |

| C-H (Cyclobutane) | Stretching | 2850-3000 | 2850-3000 (strong) | Moderate in IR, Strong in Raman |

| C=O (Amide I) | Stretching | 1630-1695 | 1630-1695 (moderate) | Very Strong in IR |

| N-H (Amide II) | Bending | 1550-1640 | Weak | Moderate to Strong in IR |

| CH₂ (Cyclobutane) | Scissoring | ~1450 | ~1450 (moderate) | Moderate |

| C-N (Amide) | Stretching | 1380-1450 | Moderate | Moderate |

| C-O (Alcohol) | Stretching | 1000-1260 | Weak | Strong in IR |

| Cyclobutane Ring | Ring Puckering/Breathing | < 1000 | < 1000 (moderate) | Weak to Moderate |

Note: The exact positions and intensities of the peaks can be influenced by factors such as the physical state of the sample (solid or solution) and intermolecular interactions like hydrogen bonding.

Advanced Research Applications and Future Directions in Organic Chemistry

1-Hydroxycyclobutane-1-carboxamide as a Building Block in Complex Chemical Synthesis

The constrained nature of the cyclobutane (B1203170) core within this compound is a highly sought-after characteristic for chemists who require precise control over the three-dimensional geometry of molecules. This conformational rigidity is especially useful in the synthesis of bioactive compounds, where the specific spatial orientation of functional groups is essential for biological function.

Synthesis of Peptidomimetics and Constrained Amino Acid Analogues

Peptidomimetics are compounds engineered to replicate the structure and function of natural peptides but are modified to have superior characteristics, such as increased stability against enzymatic breakdown. nih.govresearchgate.net A primary method in the design of peptidomimetics involves the use of amino acids with restricted conformations. nih.gov The cyclobutane structure is exceptionally well-suited for generating these constrained analogues because it fixes the orientation of appended functional groups.

Researchers have created novel, non-proteinogenic amino acids that feature a cyclobutane ring. For example, cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) has been synthesized and integrated into dipeptides. nih.gov In a similar vein, conformationally rigid, achiral analogues of threonine, such as cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, have been produced on a multi-gram scale. researchgate.net These analogues function as rigid scaffolds that can impose specific secondary structures, like turns or helices, within peptides, a critical factor for their interaction with biological targets such as enzymes and receptors. nih.gov The well-defined stereochemistry of the cyclobutane ring in molecules like this compound makes it an excellent precursor for these advanced amino acid analogues.

Incorporation into Diverse Molecular Scaffolds

A molecular scaffold is the foundational core structure of a molecule, to which a variety of functional groups can be attached to generate a library of analogous compounds. nih.gov The cyclobutane ring is regarded as a compelling three-dimensional (3D) scaffold that has been underutilized in the field of medicinal chemistry. nih.gov Derivatives of this compound are valuable intermediates for accessing these distinctive molecular frameworks.

For instance, a derivative of the core structure, 1-(N-(t-butoxycarbonyl) amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester, acts as a pivotal intermediate in the multi-step synthesis of other intricate molecules. google.com The synthesis of 1,3-difunctionalized cyclobutanes is a growing area of interest in medicinal chemistry, and compounds based on the 1-hydroxycyclobutane-1-carboxylic acid framework are integral to these synthetic endeavors. patsnap.com The capacity to utilize this core structure to construct larger, more elaborate molecules underscores its significance as a flexible building block in the creation of new chemical entities for a range of applications, from pharmaceuticals to materials science. researchgate.netmdpi.com

Role in Catalysis and Novel Chemical Transformations

The functional groups of this compound—specifically the hydroxyl group and the carboxylate group that forms upon deprotonation—imply potential applications in catalysis. Both the cyclobutane structure and the hydroxyl carboxylate functional group can play a role in or influence new types of chemical reactions.

Cyclobutane-Containing Catalysts and Ligands

The inflexible structure of the cyclobutane ring can be leveraged in designing ligands for transition metal catalysis. The fixed bond angles and distances can shape the steric and electronic properties of a metal center, which in turn can control the stereoselectivity and effectiveness of a catalytic reaction. Although the direct application of this compound as a ligand is not widely reported, the creation of synthetic routes to functionalized cyclobutanes is crucial for advancing this area. As an example, silver-π-acid catalysis has been utilized for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes, showcasing a contemporary method for producing these valuable structures. rsc.org Such synthetic progress opens the door for the future development of novel catalysts and ligands based on the cyclobutane scaffold.

Catalytic Transformations Involving Hydroxyl Carboxylate Anions

Recent studies have brought to light the catalytic capabilities of hydroxyl carboxylate anions, which are the deprotonated forms of molecules such as this compound. These anions are capable of acting as both hydrogen-bond donors (through the hydroxyl group) and acceptors (through the carboxylate group), which allows them to activate ester functionalities. rsc.orgrsc.org This dual reactivity enables them to catalyze the breakdown of biopolyesters like polyglycolic acid (PGA) via a process of autocatalyzed-transesterification. rsc.orgnih.gov

The proposed catalytic cycle involves the hydroxyl carboxylate anion activating an ester bond, which results in the formation of a reactive intermediate. This intermediate is then able to react with a variety of nucleophiles, such as water, alcohols, or amines, to produce the corresponding acids, esters, or amides under gentle, metal-free conditions. rsc.orgrsc.orgnih.gov This method offers a green and very efficient pathway for upcycling biopolyesters into valuable chemical products. nih.gov The functional groups present in this compound align with the requirements for this form of catalysis, indicating its potential for use in similar chemical reactions.

Development of Fragment Libraries and Drug Discovery Methodologies

Fragment-based drug discovery (FBDD) has emerged as a potent strategy for identifying initial lead compounds in pharmaceutical research. biorxiv.org This methodology involves screening libraries of small, low-molecular-weight molecules, known as "fragments," to identify those that bind, albeit weakly, to a biological target. These initial hits are subsequently optimized and expanded into more powerful drug candidates.

There is an increasing demand for distinctive screening libraries composed of three-dimensional (3D) scaffolds, as these molecules often exhibit more advantageous physicochemical properties than their flat, 2D counterparts. nih.govvu.nl The cyclobutane moiety has been recognized as a desirable, yet not fully exploited, 3D scaffold for creating such libraries. nih.gov

This compound and its derivatives are excellent candidates for inclusion in 3D fragment libraries. Their compact and rigid structure offers well-defined points for chemical modification, enabling chemists to methodically explore the chemical space surrounding the core scaffold. A dedicated library of 33 new 3D cyclobutane fragments has been synthesized, proving the viability and value of this strategy. nih.gov Analyses of the properties of such cyclobutane libraries show that they hold up well against existing 3D fragment collections in terms of their shape and physicochemical characteristics, positioning them as attractive assets for FBDD screening initiatives. nih.govresearchgate.net

Table of Physicochemical Properties for a Representative Cyclobutane Fragment Library This table presents calculated mean averages for a designed 33-member cyclobutane fragment library compared to the "Rule of Three" (RO3), a common guideline for fragment properties.

| Property | Mean Value (Cyclobutane Library) | "Rule of Three" Guideline |

| Molecular Weight (MW) | 229 Da | ≤ 300 Da |

| cLogP | 1.63 | ≤ 3 |

| Hydrogen Bond Donors (HBD) | 1.4 | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | 2.9 | ≤ 3 |

| Number of Rotatable Bonds (nRot) | 2.5 | ≤ 3 |

| Heavy Atom Count (HAC) | 16 | - |

| Topological Polar Surface Area (TPSA) | 55 Ų | ≤ 60 Ų |

| Data adapted from research on 3D cyclobutane fragment design. nih.govresearchgate.net |

Cyclobutane Rings as 3D Scaffolds in Fragment-Based Drug Design

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in medicinal chemistry, focusing on identifying low-molecular-weight fragments that bind weakly to biological targets and then optimizing them into potent drug candidates. taylorandfrancis.comdrughunter.com In this context, the cyclobutane ring has emerged as an attractive three-dimensional (3D) scaffold, although it remains an underrepresented unit in many compound libraries. nih.govscispace.com

Unlike the planar, 2D structures of aromatic rings which limit growth vectors to a single plane, the puckered conformation of the cyclobutane ring provides well-defined, three-dimensional exit vectors. nih.govnih.gov This inherent 3D character is crucial for exploring the often complex and non-planar binding sites of biological targets like enzymes and receptors. nih.gov The rigidity of the cyclobutane scaffold helps to pre-organize appended functional groups, which can lead to improved binding affinity and selectivity. pharmablock.com

The use of cyclobutane as a central scaffold offers several advantages in FBDD:

Increased 3D Character: Cyclobutane-based fragments provide superior shape diversity compared to flat aromatic systems, increasing the chances of productive interactions within a binding pocket. nih.govscispace.com

Accessible Growth Vectors: The substitution patterns on the cyclobutane ring allow for the controlled spatial orientation of vectors for fragment "growing" or "linking," two key optimization strategies in FBDD. taylorandfrancis.comnih.gov

Favorable Physicochemical Properties: Cyclobutane fragments can be designed to possess attractive physicochemical properties that align with the "Rule of Three," a set of guidelines for effective fragments (e.g., molecular weight < 300 Da, cLogP ≤ 3). nih.govyoutube.com